molecular formula C17H18N2O5 B4030522 N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B4030522
M. Wt: 330.33 g/mol
InChI Key: KVOHCKAHVICHBS-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide is an organic compound characterized by the presence of methoxy, nitro, and phenoxy functional groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-phenoxybutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide.

    Oxidation: The phenoxy group can undergo oxidation to form phenol derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-phenoxybutanamide.

    Substitution: Formation of N-(2-hydroxy-4-nitrophenyl)-2-phenoxybutanamide.

    Oxidation: Formation of phenol derivatives.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the methoxy and phenoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide can be compared with similar compounds such as:

    N-(2-methoxy-4-nitrophenyl)propanamide: This compound has a similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    N-(2-methoxy-4-nitrophenyl)benzamide:

    N-(2-methoxy-4-nitrophenyl)acetamide: The acetamide derivative has different solubility and stability characteristics compared to the butanamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-15(24-13-7-5-4-6-8-13)17(20)18-14-10-9-12(19(21)22)11-16(14)23-2/h4-11,15H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOHCKAHVICHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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